
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (NCPCPG) is a guanidine derivative that has been widely studied in scientific research due to its potential applications. NCPCPG is an organochlorine compound that has been used in the synthesis of other compounds and has been studied for its potential biological and physiological effects.
Applications De Recherche Scientifique
Synthesis of Derivatives
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been utilized in the synthesis of various derivatives, such as 2-aminoimidazole and 2-iminoimidazolidine derivatives. These derivatives are obtained through cyclization reactions and have been characterized using quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography, highlighting their potential in diverse chemical applications (Shestakov et al., 2011).
Antibacterial and Antifungal Activities
Research has demonstrated the antibacterial and antifungal properties of certain derivatives. For instance, N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas, synthesized from 2-amino-4,6-diarylpyrimidines, showed significant activity against pathogens like Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans (Thanh & Mai, 2009). Additionally, compounds with a sulfonamido moiety, derived from a precursor of this chemical, have demonstrated promising antibacterial effects (Azab, Youssef, & El-Bordany, 2013).
Potential in Drug Synthesis
The compound has been used in the synthesis of new drugs with potential medicinal applications. For example, derivatives like N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine have been synthesized and tested for herbicidal activity, showcasing their utility in developing new agrochemicals (He, Wang, & Li, 2006).
Chemical Characterization and Analysis
The compound has been a subject of extensive chemical analysis and characterization. Studies have been conducted to understand the molecular parameters and electrophilic attack patterns of its derivatives, which are critical for designing more effective chemical reactions (Shestakov, Sidorenko, Shikhaliev, & Pavlenko, 2007).
Crystal Structure Analysis
The crystal structure and theoretical calculation of derivatives like 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester have been explored, which is crucial for understanding the physical and chemical properties of these compounds (Ren et al., 2006).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-9-7-10(2)19-14(18-9)20-13(16)17-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVRUMRKWIERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
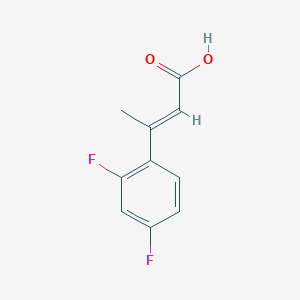
![[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414912.png)
![4-{[(Difluoromethyl)thio]methyl}benzoic acid](/img/structure/B1414913.png)
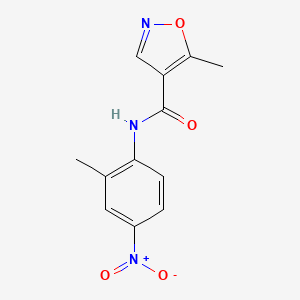
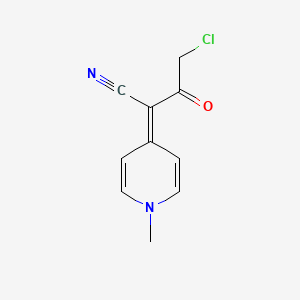
![3-methyl-5,6-dihydro-8H-isoxazolo[5,4-b]pyrano[4,3-e]pyridin-8-one](/img/structure/B1414921.png)
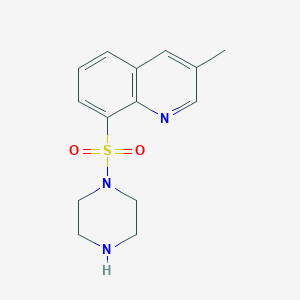
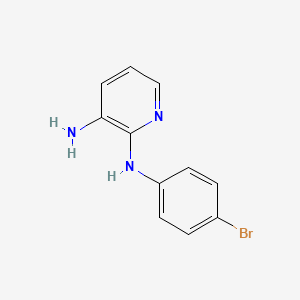
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)

